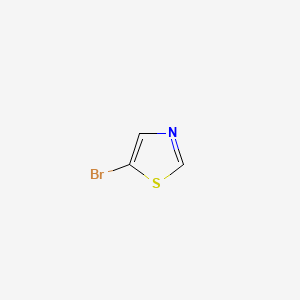
2-(2-Aminophenyl)sulfanylbenzonitrile
概要
説明
Molecular Structure Analysis
The linear formula of “2-(2-Aminophenyl)sulfanylbenzonitrile” is C13H10N2S . The InChI code is 1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 .Chemical Reactions Analysis
The specific chemical reactions involving “2-(2-Aminophenyl)sulfanylbenzonitrile” are not provided in the search results. Further investigation in specialized chemical databases or scientific literature might provide more details.Physical And Chemical Properties Analysis
“2-(2-Aminophenyl)sulfanylbenzonitrile” is a solid substance . More detailed physical and chemical properties might be found in specialized chemical databases or scientific literature .科学的研究の応用
Synthesis of 2-(2′-aminophenyl)benzothiazole Derivatives
A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy . This strategy uses readily available and inexpensive starting materials, broad substrate scope, sustainable reaction conditions and results in high yield of products .
Solid-Phase Synthesis of Amino Acids and Peptides
2-(2-Aminophenyl)sulfanylbenzonitrile can be used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . This method results in high chiral purity .
Photophysical Properties
The excellent photophysical properties of 2-(2′-aminophenyl)benzothiazole derivatives provide huge scope in materials science .
Interaction with Amyloid Fibrils
The high interaction ability of 2-(aminophenyl)benzothiazole scaffolds with amyloid fibrils has led to the synthesis of 2-(4-aminophenyl)benzothiazole decorated nanovesicles that effectively inhibit A β 1–42 fibril formation .
In Vitro Brain Targeting
The 2-(4-aminophenyl)benzothiazole decorated nanovesicles exhibit in vitro brain targeting , which could be useful in the development of targeted drug delivery systems.
Spectroscopic Characterization
2-(2-Aminophenyl)sulfanylbenzonitrile can be used in spectroscopic analyses . The spectroscopic analyses on 4-(3-aminophenyl)benzonitrile have not been completely and more extensively studied until now .
Safety and Hazards
作用機序
Target of Action
It is known to be used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura coupling reactions, which are key in the synthesis of various organic compounds .
Result of Action
The result of the action of 2-(2-Aminophenyl)sulfanylbenzonitrile in Suzuki–Miyaura coupling reactions is the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .
Action Environment
The action, efficacy, and stability of 2-(2-Aminophenyl)sulfanylbenzonitrile can be influenced by various environmental factors. These may include the reaction conditions (such as temperature and pH), the presence of other reagents, and the specific characteristics of the metal catalyst used in the reaction .
特性
IUPAC Name |
2-(2-aminophenyl)sulfanylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROSHIIMNNWHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327138 | |
| Record name | NSC634569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
140425-65-6 | |
| Record name | NSC634569 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50327138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














